13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a triazine ring, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the tetrazole and triazine precursors. The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide, often using hydrazoic acid generated in situ . The triazine ring can be formed through a condensation reaction involving appropriate amines and aldehydes . The final step involves the coupling of these precursors under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloro substituent can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a coordinating group, binding to metal ions and influencing their reactivity . The compound’s unique structure allows it to interact with various biological targets, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: This compound also features a tetrazole ring and has similar applications in coordination chemistry.
5-methyl-1-(6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecen-2-yl)-1H-tetrazole: Another tetrazole derivative with applications in materials science.
Uniqueness
What sets 13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its combination of functional groups, which provides it with unique chemical and biological properties
Properties
IUPAC Name |
13-chloro-5-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN7O2S/c1-21-15(18-19-20-21)26-8-13(24)22-5-4-11-10(7-22)14(25)23-6-9(16)2-3-12(23)17-11/h2-3,6H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTCMRXMMYEHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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